molecular formula C20H26N2O3S B13381169 Methyl 4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}phenyl ether

Methyl 4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}phenyl ether

Cat. No.: B13381169
M. Wt: 374.5 g/mol
InChI Key: KYLOLQLBZKHKBW-UHFFFAOYSA-N
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Description

Methyl 4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}phenyl ether is an organic compound with a complex structure that includes a piperazine ring, a sulfonyl group, and a phenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}phenyl ether typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the attachment of the phenyl ether moiety. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step often involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Phenyl Ether Moiety: This can be accomplished through etherification reactions using phenols and appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}phenyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperazine ring.

    Substitution: The phenyl ether moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ether moiety.

Scientific Research Applications

Methyl 4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}phenyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}phenyl ether involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether
  • 2-(4-Methylsulfonylphenyl)ethylamine

Uniqueness

Methyl 4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}phenyl ether is unique due to its specific structural features, such as the combination of a piperazine ring with a sulfonyl group and a phenyl ether moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26N2O3S/c1-15-13-17(3)20(14-16(15)2)26(23,24)22-11-9-21(10-12-22)18-5-7-19(25-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3

InChI Key

KYLOLQLBZKHKBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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